4-Cyanopyridine-2-carbonyl chloride
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Overview
Description
2-Pyridinecarbonyl chloride, 4-cyano- is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-pyridinecarbonyl chloride, 4-cyano- typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C6H4NO2+SOCl2→C6H4ClNO+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of 2-pyridinecarbonyl chloride, 4-cyano- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of hazardous reagents like thionyl chloride. The use of automated systems ensures consistent quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonyl chloride, 4-cyano- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 2-pyridinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Hydrolysis: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
Scientific Research Applications
2-Pyridinecarbonyl chloride, 4-cyano- is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Intermediate in the production of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-pyridinecarbonyl chloride, 4-cyano- involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanopyridine: Contains a cyano group but lacks the carbonyl chloride functionality, limiting its reactivity in nucleophilic substitution reactions.
2-Pyridinecarboxylic acid: Precursor to 2-pyridinecarbonyl chloride, 4-cyano-, but less reactive due to the absence of the chloride group
Uniqueness
2-Pyridinecarbonyl chloride, 4-cyano- is unique due to the presence of both the carbonyl chloride and cyano groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
640296-18-0 |
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Molecular Formula |
C7H3ClN2O |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
4-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-3-5(4-9)1-2-10-6/h1-3H |
InChI Key |
WQGRQYZSELACNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)Cl |
Origin of Product |
United States |
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